N-Desmethylverapamil-d7 HCl N-Desmethylverapamil-d7 HCl Stable isotope labeled (deuterated) internal standard for Verapamil metabolite
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212609
InChI:
SMILES:
Molecular Formula: C26H29D7N2O4.HCl
Molecular Weight: 484.08

N-Desmethylverapamil-d7 HCl

CAS No.:

Cat. No.: VC0212609

Molecular Formula: C26H29D7N2O4.HCl

Molecular Weight: 484.08

* For research use only. Not for human or veterinary use.

N-Desmethylverapamil-d7 HCl -

Specification

Molecular Formula C26H29D7N2O4.HCl
Molecular Weight 484.08

Introduction

N-Desmethylverapamil-d7 HCl is a deuterated variant of norverapamil hydrochloride with seven deuterium atoms substituted for hydrogen atoms. Norverapamil itself is formed through the N-demethylation of verapamil via cytochrome P450 enzyme activity. The compound is classified as a reference standard and isotopically labeled internal standard for analytical purposes, particularly in mass spectrometry applications where the mass difference created by deuterium incorporation enables precise differentiation from non-deuterated analogs .

Significance in Pharmaceutical Research

The development of deuterated pharmaceutical compounds gained significant traction in the early 2000s as researchers recognized their value in metabolism studies. Deuterated analogs like N-Desmethylverapamil-d7 HCl play crucial roles in understanding drug metabolism pathways, improving analytical methodologies, and developing drugs with enhanced pharmacokinetic profiles. The compound's seven deuterium atoms are strategically positioned to affect metabolic processes, providing valuable insights into metabolic stability and clearance mechanisms .

Chemical Properties and Structure

Molecular Composition

N-Desmethylverapamil-d7 HCl possesses the molecular formula C₂₆H₂₉D₇N₂O₄·HCl, with a molecular weight of 447.63 (base) + 36.46 (HCl) = 484.09 g/mol. The structure features seven deuterium atoms, likely positioned within the isopropyl group, similar to the pattern observed in related deuterated verapamil compounds. The compound retains the four methoxy groups characteristic of verapamil derivatives, but lacks one N-methyl group compared to the parent verapamil molecule .

Identification Parameters

The following table summarizes the key identification parameters for N-Desmethylverapamil-d7 HCl:

ParameterValue
Chemical NameN-Desmethyl Verapamil-d7 HCl (Norverapamil-d7 HCl)
CAS Number1216413-74-9
Molecular FormulaC₂₆H₂₉D₇N₂O₄·HCl
Molecular Weight484.09 g/mol
Alternate NameVerapamil EP Impurity J-d7 HCl
Physical StateSolid (typical for hydrochloride salts)

Structural Relationships

N-Desmethylverapamil-d7 HCl exists within a family of related verapamil compounds. The table below illustrates its structural relationships and distinguishing features:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Characteristic
Verapamil HClC₂₇H₃₈N₂O₄·HCl491.07Parent compound
Norverapamil HClC₂₆H₃₆N₂O₄·HCl477.04N-demethylated metabolite of verapamil
Verapamil-d7 HClC₂₇H₃₁D₇N₂O₄·HCl498.10Contains 7 deuterium atoms
N-Desmethylverapamil-d7 HClC₂₆H₂₉D₇N₂O₄·HCl484.09N-demethylated + 7 deuterium atoms

Metabolic Significance

Metabolic Pathway Involvement

N-Desmethylverapamil-d7 HCl provides valuable insights into the metabolic pathways of verapamil. In normal metabolism, verapamil undergoes N-demethylation via cytochrome P450 enzymes to form norverapamil through a hydrogen atom transfer (HAT) mechanism. During this process, a hydrogen atom is first abstracted to create a radical carbon atom, followed by further transformations to yield norverapamil. The deuterated analog serves as an important tool for studying this metabolic process with greater precision .

Deuterium Kinetic Isotope Effect

The incorporation of seven deuterium atoms in N-Desmethylverapamil-d7 HCl exploits the deuterium kinetic isotope effect, wherein carbon-deuterium bonds require more energy to break than corresponding carbon-hydrogen bonds. This property can significantly impact metabolic rates and pathways. Research has demonstrated that deuterated analogs of verapamil show increased metabolic stability compared to their non-deuterated counterparts, making them valuable tools for studying drug metabolism dynamics and enhancing pharmacokinetic profiles .

Metabolic Stability Enhancement

Studies with deuterated verapamil analogs have revealed improved metabolic stability in vivo. Research by Raaphorst et al. demonstrated that deuterated analogs of fluorine-18 labeled verapamil exhibited enhanced stability, which may be attributed to the slowing of metabolic processes involving deuterated positions. This improved stability has significant implications for research applications and potential therapeutic developments. The deuterated methyl containing analogs, similar in structure to N-Desmethylverapamil-d7 HCl, showed particular promise in these investigations .

Analytical Applications

Role as Reference Standard

N-Desmethylverapamil-d7 HCl serves as a critical reference standard in pharmaceutical analysis, particularly for methods involving liquid chromatography-mass spectrometry (LC-MS). Its defined isotopic composition makes it valuable for quantitative analysis of norverapamil in biological samples, allowing researchers to establish calibration curves with high accuracy and precision .

Internal Standard Applications

The seven deuterium atoms in N-Desmethylverapamil-d7 HCl create a distinct mass spectral signature while maintaining nearly identical chromatographic behavior to non-deuterated norverapamil. This characteristic makes it an ideal internal standard for quantitative analysis, enabling more accurate correction for variations in sample preparation, injection volume, and instrumental response. The compound can be particularly valuable in pharmacokinetic studies of verapamil metabolism .

Metabolite Identification and Quantification

In comprehensive drug metabolism studies, N-Desmethylverapamil-d7 HCl facilitates the identification and quantification of verapamil metabolites in complex biological matrices. Its unique mass spectrometric properties allow researchers to distinguish between endogenous compounds and the administered internal standard, enhancing the reliability of metabolic pathway elucidation and quantitative assessments of metabolite formation rates .

Research Applications

Pharmacokinetic Investigations

N-Desmethylverapamil-d7 HCl has significant applications in pharmacokinetic research. Studies have utilized deuterated verapamil compounds to investigate first-pass elimination during chronic dosing. Eichelbaum and Somogyi demonstrated the value of deuterated verapamil in studying inter- and intra-subject variation in first-pass elimination of highly cleared drugs. Similar applications exist for N-Desmethylverapamil-d7 HCl in understanding the clearance and distribution of norverapamil .

PET Imaging Applications

The improved metabolic stability of deuterated verapamil analogs has important implications for positron emission tomography (PET) imaging. Deuteration strategies have been applied to create PET tracers with enhanced properties for studying P-glycoprotein (P-gp) function. Deuterated analogs like [18F]3-d7 have shown striking similarities in in vivo behavior to (R)-[11C]verapamil, with improved metabolic stability compared to other fluorine-18 labeled tracers. N-Desmethylverapamil-d7 HCl contributes to this research area by providing insights into metabolite formation kinetics .

Structure-Activity Relationship Studies

The availability of N-Desmethylverapamil-d7 HCl alongside other deuterated and non-deuterated verapamil analogs enables comprehensive structure-activity relationship studies. These investigations help researchers understand how specific molecular modifications affect pharmacokinetic properties, metabolic stability, and pharmacodynamic outcomes. The systematic comparison of verapamil, norverapamil, and their deuterated counterparts provides valuable insights into the influence of N-demethylation and deuterium substitution on biological activity .

Production and Availability

Synthesis Considerations

The synthesis of N-Desmethylverapamil-d7 HCl likely follows one of two approaches: either deuteration of pre-synthesized norverapamil or N-demethylation of deuterated verapamil (Verapamil-d7). The synthetic pathway must ensure precise incorporation of deuterium atoms at the desired positions while maintaining chemical purity. Specialized reaction conditions and catalysts are typically required to achieve selective deuteration with high isotopic purity .

As a reference standard, N-Desmethylverapamil-d7 HCl must meet stringent quality control parameters. These typically include:

Quality ParameterTypical Specification
Chemical Purity≥98%
Isotopic Purity≥98% deuterium at specified positions
IdentityConfirmation by NMR, MS, and IR spectroscopy
Residual SolventsWithin ICH guidelines
Water ContentTypically <0.5%

Future Research Directions

Expanding Therapeutic Applications

The enhanced metabolic stability observed in deuterated verapamil analogs suggests potential therapeutic applications for compounds like N-Desmethylverapamil-d7 HCl and related structures. Future research may explore the development of deuterated drugs with improved pharmacokinetic profiles, potentially leading to medications with enhanced efficacy, reduced dosing frequency, or improved safety profiles .

Advanced Imaging Applications

Continuing research in PET imaging may further leverage the properties of deuterated verapamil analogs. The improved metabolic stability of these compounds makes them promising candidates for developing next-generation radiopharmaceuticals for P-glycoprotein evaluation. The patterns established through research with N-Desmethylverapamil-d7 HCl contribute to this evolving field .

Mechanistic Studies of Drug Metabolism

N-Desmethylverapamil-d7 HCl offers valuable opportunities for detailed mechanistic studies of drug metabolism. The strategic deuterium labeling allows researchers to probe specific metabolic pathways with greater precision, potentially revealing new insights into enzyme kinetics, metabolic intermediates, and factors affecting drug clearance. These fundamental investigations may inform broader drug development strategies and personalized medicine approaches .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator